An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid
An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a pivotal synthetic intermediate in contemporary drug discovery and development. This document elucidates the compound's fundamental chemical and physical properties, outlines established synthetic methodologies, and explores its significant applications, particularly in the synthesis of analogues of the neurotransmitter γ-aminobutyric acid (GABA), such as Baclofen. By integrating theoretical principles with practical applications, this guide serves as an essential resource for researchers and professionals engaged in medicinal chemistry, neuropharmacology, and pharmaceutical sciences.
Introduction: The Strategic Importance of a Versatile Building Block
3-Amino-3-(4-chlorophenyl)propanoic acid, a non-proteinogenic β-amino acid, has garnered considerable attention within the scientific community for its role as a versatile scaffold in the synthesis of pharmacologically active molecules. Its structural uniqueness, characterized by a chlorine-substituted phenyl ring, imparts specific steric and electronic properties that are instrumental in modulating the biological activity of derivative compounds. This guide will delve into the technical intricacies of this compound, providing a robust foundation for its effective utilization in research and development endeavors.
Core Compound Identification and Properties
A precise understanding of the fundamental characteristics of a compound is paramount for its successful application. This section details the essential identifiers and physicochemical properties of 3-Amino-3-(4-chlorophenyl)propanoic acid.
Chemical Identity
The unambiguous identification of a chemical entity is the cornerstone of scientific rigor.
| Identifier | Value | Source |
| CAS Number | 19947-39-8 | [1][2][3] |
| Molecular Formula | C9H10ClNO2 | [2][3][4] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| IUPAC Name | 3-amino-3-(4-chlorophenyl)propanoic acid | [5] |
| Synonyms | 3-amino-3-(4-chlorophenyl)propionic acid, 3-p-chlorophenyl-dl-beta-alanine | [2][6] |
| InChI Key | BXGDBHAMTMMNTO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [6][7][8] |
| Melting Point | 223 °C (decomposes) | [1][6] |
| Solubility | Slightly soluble in water | [9] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3][6][10] |
Synthesis and Methodologies
The synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid is a critical aspect of its accessibility for research and development. This section explores a common synthetic route.
Retrosynthetic Analysis and Key Reactions
A prevalent synthetic strategy involves the condensation of p-chlorobenzaldehyde with a suitable nitrogen source and a malonic acid derivative, followed by subsequent chemical transformations.
Caption: A simplified retrosynthetic pathway for 3-Amino-3-(4-chlorophenyl)propanoic acid.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a multi-step synthesis, providing a practical framework for laboratory preparation.
Step 1: Aldol Condensation to form 4-Chloro-β-nitrostyrene
-
To a solution of p-chlorobenzaldehyde in a suitable solvent (e.g., acetic acid), add nitromethane and a weak base catalyst (e.g., ammonium acetate).[11]
-
Reflux the mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the 4-chloro-β-nitrostyrene by recrystallization.
Step 2: Michael Addition of Diethyl Malonate
-
In a reaction vessel, combine the synthesized 4-chloro-β-nitrostyrene and diethyl malonate.
-
Add a base catalyst (e.g., sodium ethoxide) to facilitate the Michael addition.
-
Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.
-
Work up the reaction mixture to isolate the diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate intermediate.
Step 3: Reduction and Decarboxylation to Yield the Final Product
-
The nitro group of the intermediate is reduced to an amine. This can be achieved using various reducing agents, such as tin powder in the presence of hydrochloric acid or catalytic hydrogenation.[9][11]
-
Following the reduction, the malonic ester is hydrolyzed and decarboxylated by heating with a strong acid (e.g., hydrochloric acid).[11]
-
Neutralize the reaction mixture to precipitate the crude 3-Amino-3-(4-chlorophenyl)propanoic acid.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., water).
Applications in Drug Discovery and Development
The utility of 3-Amino-3-(4-chlorophenyl)propanoic acid is most prominently demonstrated in the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of various bioactive compounds.
Precursor to Baclofen and its Analogues
3-Amino-3-(4-chlorophenyl)propanoic acid is structurally related to Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[9][11][12][13] The synthesis of Baclofen and its analogues often utilizes this compound or similar synthetic strategies.[12][14] The chlorine substitution on the phenyl ring is a key feature that contributes to the lipophilicity and biological activity of these molecules.
Caption: Role as a precursor in the synthesis of Baclofen and its analogues.
Role in Neurological Disorder Research
Given its relationship to GABA analogues, this compound and its derivatives are valuable tools in neuroscience research. They are utilized in studies focusing on neurotransmitter systems and the development of novel therapeutic agents for neurological disorders.[4][8] The chiral versions of this compound, (R)- and (S)-3-Amino-3-(4-chlorophenyl)propanoic acid, are particularly important for investigating stereospecific interactions with biological targets.[4][8]
Analytical Characterization
The identity and purity of 3-Amino-3-(4-chlorophenyl)propanoic acid are confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H and 13C NMR spectra will show characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) functional groups. |
| Mass Spectrometry (MS) | The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound, with the product appearing as a single major peak under appropriate chromatographic conditions. |
Conclusion
3-Amino-3-(4-chlorophenyl)propanoic acid is a compound of significant interest and utility in the chemical and pharmaceutical sciences. Its well-defined properties, established synthetic routes, and crucial role as a building block for bioactive molecules, particularly in the realm of neuroscience, underscore its importance. This technical guide has provided a comprehensive overview, from fundamental identification to practical application, to aid researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.
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